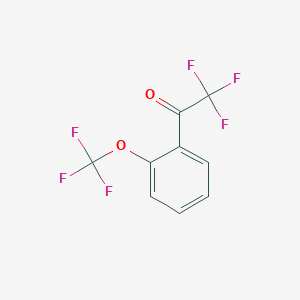

2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and trifluoroacetophenone groups. Fluorinated compounds are widely recognized for their unique physicochemical properties, such as increased stability, lipophilicity, and high electronegativity . These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of aryl halides using trifluoromethoxylation reagents . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in the synthesis of various fluorinated organic compounds. Its trifluoromethyl group is particularly useful in creating molecules with enhanced lipophilicity and metabolic stability, which are critical for pharmaceutical applications .

Key Points:

- Used to synthesize fluorinated derivatives of acetophenone.

- Acts as a precursor for complex organic molecules.

Medicinal Chemistry

The unique structural features of 2'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone significantly enhance the biological activity of drug candidates. The trifluoromethyl group can improve the binding affinity of drugs to their targets, making this compound essential in drug development .

Applications:

- Development of anti-cancer agents.

- Synthesis of drugs targeting inflammation and infectious diseases.

Analytical Chemistry

In analytical applications, this compound is employed as a reagent for the identification and quantification of other chemical species. Its ability to form stable complexes aids in improving the accuracy of chemical analyses .

Uses:

- As a standard in chromatographic methods.

- In mass spectrometry for compound identification.

Material Science

The compound is utilized in creating advanced materials with specific properties such as improved thermal stability and chemical resistance. These attributes are particularly beneficial in the development of coatings and polymers used in various industrial applications .

Characteristics:

- Enhances flame retardancy.

- Improves environmental resistance of materials.

Agrochemical Formulation

In agriculture, this compound is applied in formulating pesticides and herbicides. Its stability and efficacy contribute to addressing challenges related to agricultural productivity and pest management .

Benefits:

- Increased activity against target pests.

- Enhanced formulation stability.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study highlighted the synthesis of a novel anti-cancer drug utilizing this compound as an intermediate. The incorporation of the trifluoromethyl group resulted in improved potency against cancer cell lines compared to non-fluorinated analogs .

Case Study 2: Analytical Method Development

Research demonstrated the effectiveness of using this compound as a reagent in high-performance liquid chromatography (HPLC) for detecting trace levels of environmental pollutants. The method showed increased sensitivity and selectivity due to the unique properties imparted by the trifluoromethyl groups .

Wirkmechanismus

The mechanism of action of 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its trifluoromethoxy and trifluoroacetophenone groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . The high electronegativity and lipophilicity of the trifluoromethoxy group contribute to its ability to interact with hydrophobic pockets in proteins and other macromolecules .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyl Ethers: Compounds containing the trifluoromethyl ether group share similar properties, such as increased stability and lipophilicity.

Trifluoroacetophenones: These compounds also exhibit high electronegativity and are used in similar applications.

Uniqueness: 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the combination of both trifluoromethoxy and trifluoroacetophenone groups on the same molecule.

Biologische Aktivität

2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H6F6O

- CAS Number : 4'-n-Propoxy-2,2,2-trifluoroacetophenone

- Molecular Structure : The compound features a trifluoromethoxy group and a trifluoroacetophenone moiety, which contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that related trifluoromethyl ketones inhibited the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Trifluoroacetophenone | E. coli, P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity towards human breast cancer cells (MCF-7) compared to normal fibroblasts.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| Normal Fibroblasts | >75 | - |

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

-

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several trifluoromethylated compounds, including this compound. Results indicated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways."The trifluoromethoxy substitution significantly enhances the apoptotic effect in breast cancer cells."

-

Antiviral Properties

Another investigation focused on the antiviral activity against influenza viruses. The compound demonstrated inhibition of viral replication at concentrations lower than those required for cytotoxic effects."Our findings suggest that this compound may serve as a lead compound for antiviral drug development."

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTKJRPRAIOLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.